Product packaging for C.I. Direct Violet 3(Cat. No.:CAS No. 6507-83-1)

C.I. Direct Violet 3

Cat. No.: B5668919
CAS No.: 6507-83-1
M. Wt: 281.4 g/mol
InChI Key: RPRRBCWJGDNBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Direct Violet 3, also known as Direct Violet RL, is an anionic direct dye primarily used in the research and development of dyeing processes for cellulosic fibers . Its main research value lies in its application for dyeing cotton and viscose fibre, where it demonstrates good dyeing performance . Researchers also utilize this compound for experimental printing processes or for color mixture studies with other dyes like yellow, orange, brown, and red . Beyond cellulosics, its scope extends to experimental applications on protein-based materials such as natural silk and wool, as well as on paper and leather substrates . The compound appears as a violet powder and is characterized by the Chemical Abstracts Service Registry Number 6507-83-1 and the molecular formula C32H19N4Na3O11S3 . Its performance profile, relevant for experimental analysis, includes a light fastness of 2 and a washing fastness of 2-3 on standardized scales . This product is intended For Research Use Only (RUO) and is not intended for personal or commercial use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3S B5668919 C.I. Direct Violet 3 CAS No. 6507-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-12-7-3-4-8-13(12)18-16-19-15(11-20-16)14-9-5-6-10-17-14/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRRBCWJGDNBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024731
Record name N-(2-Ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
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Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6507-83-1, 333746-65-9
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, trisodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4'-[(1-hydroxy-4-sulfo-2-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trisodium salt
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Advanced Synthetic Methodologies and Chemical Modifications of C.i. Direct Violet 3

Novel Synthetic Routes for C.I. Direct Violet 3 and Analogues

The conventional synthesis of this compound involves the diazotization of 4-(4-aminophenyl)benzenamine, which is then coupled with 4-hydroxynaphthalene-1-sulfonic acid and 4-hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.com While effective, research into novel synthetic routes for bis-azo dyes aims to enhance efficiency, yield, and introduce new functionalities.

Advanced coupling reactions are a key area of exploration. For instance, the synthesis of unsymmetrical and symmetrical bis(hetaryl)azo dyes has been achieved through diazotization-coupling and oxidation reactions, yielding dyes with bathochromic shifts and varied photostability. organic-chemistry.orgsci-hub.se These methods, which involve the use of heteroaromatic coupling components, could be adapted to create analogues of this compound with unique shades and properties. sci-hub.se

Another approach involves modifying the reaction sequence. For example, some trisazo dyes are synthesized by coupling two moles of a diazoic acid to the same coupling component. nih.gov This principle could be applied to generate novel analogues of this compound. Furthermore, the development of one-pot synthesis methods, which combine diazotization and coupling in a single step, offers a more streamlined and potentially more efficient alternative to traditional two-pot processes. researchgate.net The use of different catalysts and reaction media in these coupling reactions is also an active area of research, with the aim of improving reaction rates and selectivity. mdpi.com

The synthesis of new azo nitroso-based disperse dyes through diazo coupling reactions has also been explored, resulting in dyes with high light and wash fastness. africaresearchconnects.com This suggests a potential route for creating more durable analogues of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize environmental impact. Key areas of focus include the use of less hazardous reagents, solvent-free conditions, and alternative energy sources.

One significant development is the replacement of harsh acids like hydrochloric and sulfuric acid in the diazotization step with greener alternatives. For example, alginic acid, a biodegradable polysaccharide, has been successfully used as a catalyst for diazotization, offering a non-toxic and recyclable option. digitellinc.com Similarly, solid acids like nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) and sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles have been employed for the synthesis of azo dyes under solvent-free conditions, often at room temperature and with shorter reaction times. tandfonline.comrsc.org These methods not only reduce the use of hazardous materials but also simplify the purification process. tandfonline.com

Microwave-assisted synthesis represents another important green chemistry approach. While direct studies on this compound are limited, research on other dyes, such as BODIPY and disperse dyes, has demonstrated that microwave irradiation can significantly reduce reaction times from hours to minutes, often with lower solvent requirements and higher yields. rsc.orgrsc.orgmdpi.com This technique offers a more energy-efficient and rapid method for dye synthesis. mdpi.com The application of these microwave-assisted protocols to the synthesis of this compound could lead to more sustainable manufacturing processes. rsc.orgrsc.org

Functionalization and Derivatization Strategies for Enhanced Performance or Environmental Degradability

Functionalization and derivatization of azo dyes are key strategies for improving their performance characteristics, such as lightfastness and wash fastness, as well as enhancing their environmental degradability.

For performance enhancement, the introduction of specific functional groups can have a significant impact. For example, the incorporation of a trifluoromethyl (CF₃) group into other types of organic molecules has been shown to improve their bioactivity and stability. acs.org Applying similar strategies to this compound could potentially enhance its properties. Another approach involves coating pigments with a functionalized silica layer, which has been shown to improve solar reflectance and impart superhydrophobic properties in copper phthalocyanine (B1677752) pigments. acs.org Such surface modifications could be explored for this compound to enhance its durability and performance in specific applications.

To improve environmental degradability, derivatization strategies often focus on making the dye molecule more susceptible to microbial breakdown. One approach is to introduce lignin-like subunits into the dye structure, which can make the dye more recognizable as a substrate for microbial enzymes like peroxidases. asm.org The introduction of specific substituents can also influence the electronic properties of the dye, making the azo bond more susceptible to cleavage. asm.org For instance, the introduction of a sulfonamide group can alter the polarity of the dye, potentially affecting its interaction with microbial enzymes. asm.org The goal of these modifications is to facilitate the breakdown of the dye into smaller, less harmful compounds, thereby reducing its environmental persistence. mdpi.com

Computational Design and Prediction of this compound Molecular Architectures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for the design and prediction of the properties of new dye molecules. These methods allow for the in-silico evaluation of molecular structures and their electronic properties, which can guide the synthesis of new dyes with desired characteristics.

DFT calculations can be used to optimize the geometries of azo dyes and their tautomeric forms, providing insights into their stability and reactivity. researchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can predict the electronic absorption spectra and color of a dye. aphrc.orgnih.gov This allows for the virtual screening of a large number of potential dye structures before undertaking their synthesis.

Computational models are also employed to predict the degradation pathways of azo dyes. DFT studies can model the interaction of dyes with reactive species like hydroxyl radicals, helping to elucidate the mechanisms of oxidative degradation, such as the cleavage of the C-N or N-N bonds. acs.org This understanding is crucial for designing dyes that are more readily biodegradable. Furthermore, molecular docking simulations can predict the binding affinity of a dye to microbial enzymes, such as azoreductases, providing insights into its potential for bioremediation. The combination of DFT and molecular docking can therefore be a powerful strategy for designing new this compound analogues with both enhanced performance and improved environmental profiles. acs.org

Environmental Occurrence, Distribution, and Persistence of C.i. Direct Violet 3

Pathways of C.I. Direct Violet 3 Release into Aquatic and Terrestrial Environments

The primary route for this compound to enter the environment is through the discharge of industrial wastewater. The textile industry, a major consumer of direct dyes, is a significant source of this release. iwaponline.comscispace.com During the dyeing process, a notable percentage of the dye does not bind to the fibers and is subsequently released into the effluent. scispace.commdpi.com It is estimated that approximately 10-25% of textile dyes are lost during the dyeing process, with 2-20% being directly discharged as aqueous effluents. scispace.com These effluents, if not adequately treated, carry the dye into aquatic ecosystems. iwaponline.com

Another pathway for environmental release is associated with the paper industry. iarc.fr Although the dye becomes insoluble upon contact with paper, the recycling process of printed paper can lead to its release into trade waste sewers through the de-inking process. industrialchemicals.gov.au Disposal of dyed articles, such as textiles and paper products, in landfills also constitutes a potential source of release into terrestrial environments. iarc.fr

While direct atmospheric release of the dye in its solid form is considered less significant, the manufacturing and processing of the dye can contribute to environmental contamination. iarc.fr

Key Release Pathways of this compound

Source Pathway Environmental Compartment
Textile Industry Wastewater discharge from dyeing processes Aquatic
Paper Industry Wastewater from de-inking during recycling Aquatic
Consumer Products Disposal of dyed textiles and paper in landfills Terrestrial

Environmental Monitoring and Surveillance Methodologies for this compound

The detection and quantification of this compound in environmental samples present analytical challenges, particularly at trace levels. Various methodologies have been developed and employed for its monitoring.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) detection is a commonly used technique for the analysis of azo dyes like this compound. iarc.fr More advanced methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), offer higher sensitivity and specificity, enabling the detection of the dye and its metabolites at very low concentrations. nih.gov These techniques are crucial for assessing the extent of environmental contamination and human exposure.

Challenges in trace level detection often necessitate pre-concentration steps to isolate the dye from complex environmental matrices such as water, sediment, and soil. nih.gov Techniques like solid-phase extraction (SPE) are employed to concentrate the analyte before instrumental analysis. nih.gov The development of sensitive and robust analytical methods is essential for effective environmental monitoring and regulatory enforcement.

Common Analytical Techniques for this compound

Technique Principle Application
HPLC-UV/Vis Separation based on polarity, detection by UV-Vis absorbance Quantification in wastewater and other environmental samples
LC-MS/MS Separation coupled with mass-based detection for high specificity Trace level detection and identification of transformation products

Long-Term Fate and Persistence Mechanisms of this compound in Diverse Ecosystems

The long-term fate and persistence of this compound in the environment are governed by its chemical structure, which imparts a significant resistance to natural degradation processes. mdpi.com As a synthetic dye, it is not readily biodegradable. nih.gov

In aquatic environments, this compound, being a water-soluble anionic dye, can remain in the water column. canada.ca However, it is expected to eventually partition to suspended solids and sediment through electrostatic interactions. canada.ca Once in the sediment, it can persist for extended periods due to the anaerobic conditions and lack of light, which hinder degradation.

The azo bonds (-N=N-) that form the chromophore of the dye are particularly stable and resistant to aerobic biodegradation. ijcmas.com This persistence can lead to the accumulation of the dye in sediments and potentially in the food chain. scbt.com The complex aromatic structure of this compound further contributes to its recalcitrance. nih.gov Studies have shown that many synthetic dyes can persist in the environment for long durations. nih.gov

Identification and Analysis of this compound Transformation Products and Byproducts in Natural Systems

Under certain environmental conditions, this compound can undergo transformation, leading to the formation of various byproducts. A primary degradation pathway for azo dyes is the reductive cleavage of the azo bond. scbt.com This process can be mediated by microorganisms in anaerobic environments, such as sediments and the gastrointestinal tracts of organisms. scbt.com

The cleavage of the azo bond in this compound would result in the formation of aromatic amines. scbt.com The specific aromatic amines formed would depend on the exact structure of the parent dye molecule. The identification and analysis of these transformation products are critical, as some aromatic amines are known to be of toxicological concern. scbt.com

Analytical techniques such as LC-MS/MS are instrumental in identifying and quantifying these transformation products in environmental samples. nih.gov The study of these byproducts is essential for a comprehensive understanding of the environmental risks associated with the release of this compound. Research into the photocatalytic degradation of similar violet dyes has shown the formation of various intermediates, highlighting the complexity of degradation pathways.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the advanced remediation technologies for the chemical compound This compound (C.I. Number: 27660, CAS Number: 6227-01-6) .

The search for detailed research findings on the adsorption processes and photocatalytic degradation exclusively for this compound did not yield the specific experimental results required to thoroughly populate the requested article outline. The available literature primarily focuses on other violet dyes, such as C.I. Basic Violet 3 (Crystal Violet), or other direct dyes like Direct Red, Blue, and Yellow.

While general principles of dye remediation through adsorption and photocatalysis are well-documented for a wide range of colorants, applying these findings directly to this compound without specific experimental validation would be scientifically inaccurate. Key data, including the performance of novel adsorbents, specific kinetic and thermodynamic parameters, the influence of operational conditions, adsorbent regenerability, and the efficacy of various photocatalysts for this particular compound, are not present in the accessible research.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and focuses solely on this compound.

Advanced Remediation Technologies for C.i. Direct Violet 3 Contamination

Photocatalytic Degradation of C.I. Direct Violet 3

Influence of Operational Parameters on Photocatalytic Efficiency (e.g., pH, catalyst dose, light intensity)

The efficiency of photocatalytic degradation of this compound is significantly influenced by several key operational parameters, including the pH of the solution, the dosage of the photocatalyst, and the intensity of the light source. semanticscholar.org Understanding and optimizing these parameters are crucial for maximizing the removal of this dye from wastewater.

Effect of pH: The pH of the solution is a critical factor as it affects the surface charge of the photocatalyst and the dye molecule itself. acs.org For the degradation of violet-3B, a type of direct violet dye, using a C-N-codoped TiO2 catalyst, the highest efficiency was observed in neutral to slightly acidic conditions (pH 5.6). eeer.org This is attributed to the point of zero charge (pzc) of the catalyst, which is around pH 5.29. eeer.org At this pH, the catalyst surface is favorable for the adsorption of the dye molecules. eeer.org As the pH increases into the alkaline range, the catalyst surface becomes negatively charged, leading to electrostatic repulsion and a decrease in degradation efficiency. eeer.org Similarly, in the photocatalysis of Direct Violet 51 with ZnO and TiO2, the free pH (without adjustment) was found to be optimal, while an acidic pH of around 3 had a negative impact on the degradation yield. ijcce.ac.ir In another study on Direct Violet 51 using Bi2MoO6/GO nanoflakes, the degradation rate increased from pH 3 to 7, with the optimum at pH 7. ppaspk.org A further increase to pH 9 resulted in a decrease in degradation efficiency. ppaspk.org This suggests that the optimal pH can vary depending on the specific photocatalyst and the exact structure of the direct violet dye.

Effect of Catalyst Dose: The concentration of the photocatalyst is another vital parameter. An increase in the catalyst dosage generally leads to a higher degradation rate up to an optimal point. For instance, in the degradation of violet-3B with C-N-codoped TiO2, the removal percentage increased as the catalyst amount was raised to 0.3 g L−1. eeer.org This is because a higher catalyst concentration provides more active sites for photon absorption and the generation of hydroxyl radicals. eeer.org However, beyond an optimal concentration, the efficiency can decrease. This phenomenon is often attributed to the agglomeration of catalyst particles at high concentrations, which reduces the active surface area and decreases light penetration into the solution. ppaspk.org For Direct Violet 51 degradation using Bi2MoO6/GO nanoflakes, a 100 mg catalyst dose yielded a 99.99% degradation within 60 minutes. ppaspk.org

Table 1: Influence of Operational Parameters on this compound Photocatalysis

Parameter Optimal Condition/Observation Rationale
pH Neutral to slightly acidic (e.g., pH 5.6-7) is often optimal. eeer.orgijcce.ac.irppaspk.org At the point of zero charge (pzc) of the catalyst, adsorption of the anionic dye is favored. eeer.org Extreme pH values can lead to electrostatic repulsion between the catalyst and dye molecules. eeer.org
Catalyst Dose Increases up to an optimum concentration (e.g., 0.3 g/L for C-N-codoped TiO2). eeer.org Provides more active sites for photocatalysis. eeer.org Excess catalyst can lead to agglomeration and reduced light penetration. ppaspk.org
Light Intensity Degradation rate generally increases with light intensity. medcraveonline.com Higher intensity leads to more photo-excited electrons and holes, increasing the generation of reactive oxygen species. mdpi.com At very high intensities, the rate may plateau due to catalyst surface saturation. medcraveonline.com

Elucidation of Photocatalytic Degradation Pathways and Intermediate Products

The photocatalytic degradation of this compound, an azo dye, is a complex process involving the breakdown of the dye molecule into smaller, less harmful compounds. nih.gov The fundamental mechanism involves the generation of highly reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), upon irradiation of a semiconductor photocatalyst. mdpi.com These reactive species attack the dye molecule, leading to its degradation. acs.org

The initial and most critical step in the degradation of azo dyes is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. iwaponline.com This cleavage can occur through oxidation by hydroxyl radicals or reduction by electrons in the conduction band of the photocatalyst. iwaponline.com The breakdown of the azo linkage results in the formation of various aromatic intermediates. mst.dk

For complex azo dyes like this compound, which may contain multiple azo bonds, the degradation pathway can be intricate. scbt.com The process typically involves several key reactions:

Azo Bond Cleavage: The primary attack by reactive species breaks the nitrogen-nitrogen double bond, leading to the formation of aromatic amines. canada.ca

Hydroxylation: The aromatic rings of the dye molecule and its intermediates are hydroxylated by •OH radicals, increasing their water solubility and susceptibility to further degradation. mst.dk

De-amination and De-alkylation: Amino and alkyl groups attached to the aromatic rings can be removed. mdpi.com

Aromatic Ring Opening: The hydroxylated aromatic intermediates can undergo ring opening, breaking down the aromatic structure into smaller aliphatic compounds. mdpi.com

Mineralization: Ideally, the degradation process continues until the organic molecules are completely mineralized into carbon dioxide (CO2), water (H2O), and inorganic ions. doi.org

Studies on the degradation of similar azo dyes have identified various intermediate products through techniques like gas chromatography-mass spectrometry (GC-MS). For instance, the degradation of Crystal Violet, a triphenylmethane (B1682552) dye with some structural similarities in terms of aromatic groups, has been shown to produce intermediates such as 4-(dimethylamino)benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, and benzaldehyde. nih.gov While this compound is an azo dye and will have a different specific pathway, this illustrates the general principle of breakdown into smaller aromatic and then aliphatic compounds. The complete mineralization of violet-3B dye was confirmed by the removal of approximately 44% of the Total Organic Carbon (TOC) after 240 minutes of irradiation. eeer.org

Quantum Chemical Insights into Photocatalytic Mechanisms

Quantum chemical calculations provide a powerful tool for understanding the intricate electronic and geometric changes that occur during the photocatalytic degradation of dyes like this compound. acs.org These theoretical studies offer insights into reaction mechanisms at a molecular level, helping to explain the efficiency of different photocatalysts and predict degradation pathways. acs.org

High-level quantum-chemical calculations can model the electronic structure of the dye molecule and the photocatalyst, as well as the intermediates formed during the reaction. acs.org This allows researchers to understand how factors like the electronic properties of the catalyst and the dye influence the degradation process. For example, doping a photocatalyst like ZnO with cadmium (Cd) has been shown to modify its valence and conduction bands, leading to enhanced generation of superoxide radicals (O2•−) and improved photodegradation of crystal violet. researchgate.net

Key aspects that can be investigated using quantum chemistry include:

Electron Transfer Processes: The initial step in photocatalysis is the generation of an electron-hole pair in the catalyst upon light absorption. nih.gov Quantum calculations can model the single-electron transfer (SET) between the excited photocatalyst and the dye molecule, which is a crucial event in the degradation process. nih.gov

Reaction Energetics and Kinetics: Theoretical calculations can determine the energy barriers for different reaction steps, such as azo bond cleavage and hydroxylation. acs.org This helps to identify the most favorable degradation pathways and understand the reaction kinetics. For instance, the rate of the forward reaction can be compared to the rate of back electron transfer, which is a factor that can limit quantum efficiency. nih.gov

Intermediate Stability and Reactivity: The stability and reactivity of the various intermediate products formed during degradation can be assessed. This information is valuable for predicting the complete degradation pathway and identifying any potentially persistent or toxic intermediates. mdpi.com

Catalyst Design: By understanding the electronic structure-activity relationships, quantum chemical insights can guide the design of more efficient photocatalysts. nih.gov For example, calculations can help in selecting suitable dopants to modify the band gap of a semiconductor, thereby enhancing its light absorption properties and photocatalytic activity. researchgate.net

Biodegradation and Bioremediation Approaches for this compound

Biodegradation offers an environmentally friendly and cost-effective alternative for the treatment of wastewater containing this compound. This approach utilizes the metabolic capabilities of microorganisms to break down the complex dye structure into simpler, non-toxic compounds.

Isolation and Characterization of Dye-Degrading Microbial Strains (e.g., Aspergillus niger, Pseudomonas sp., Candida krusei)

A wide variety of microorganisms, including bacteria, fungi, and yeasts, have been identified for their ability to decolorize and degrade azo dyes. iwaponline.com The process of finding effective strains typically involves isolating them from environments contaminated with textile effluents, as these microbes have likely adapted to the presence of dyes. ijpbs.comekb.eg

Aspergillus niger : This filamentous fungus has been extensively studied for its bioremediation potential. iwaponline.com Strains of A. niger have demonstrated the ability to effectively remove direct violet dyes. researchgate.net The fungal biomass can adsorb the dye, and its enzymatic systems can degrade it. ijcmas.com Studies have shown that A. niger can achieve high removal rates of direct violet dye, with one study reporting up to 98.9% removal after 72 hours of incubation under optimal pH conditions. researchgate.net

Pseudomonas sp. : Bacteria from the Pseudomonas genus are well-known for their metabolic versatility and ability to degrade a wide range of organic pollutants. sjp.ac.lk Several studies have isolated Pseudomonas species capable of decolorizing various dyes, including those structurally similar to direct violet. ekb.egsjp.ac.lk For instance, Pseudomonas aeruginosa has been identified as a potent strain for treating textile dye effluents. ijpbs.com

Candida krusei : This yeast species has also been identified as a promising candidate for the biodegradation of violet dyes. jabonline.in A study reported that Candida krusei isolated from textile wastewater was capable of degrading Basic Violet 3, demonstrating the potential of yeasts in dye bioremediation. jabonline.inniscpr.res.in

Table 2: Examples of Microbial Strains with Potential for this compound Degradation

Microbial Strain Type Reported Dye Degradation Capability Reference
Aspergillus niger Fungus Efficient removal of direct violet textile dye. researchgate.net iwaponline.comresearchgate.net
Pseudomonas sp. Bacteria Decolorization of various textile dyes. sjp.ac.lk ekb.egsjp.ac.lk
Candida krusei Yeast Degradation of Basic Violet 3. jabonline.in jabonline.inniscpr.res.in
Bacillus sp. Bacteria Decolorization of Crystal Violet. researchgate.net researchgate.net

Elucidation of Enzymatic Degradation Pathways and Biotransformation Mechanisms (e.g., azo bond reduction, hydroxylation)

The microbial degradation of this compound is primarily an enzymatic process. Microorganisms produce a variety of intracellular and extracellular enzymes that catalyze the breakdown of the dye molecule. mdpi.com

The key enzymatic mechanism for azo dyes is azo bond reduction . Under anaerobic or anoxic conditions, enzymes known as azoreductases catalyze the reductive cleavage of the azo bond (–N=N–). researchgate.net This is the initial and rate-limiting step in the decolorization process, as it breaks the chromophore responsible for the dye's color. canada.ca This reduction results in the formation of colorless aromatic amines, which may still be toxic and require further degradation. researchgate.net

Following the initial azo bond cleavage, further biotransformation occurs, often under aerobic conditions. This phase involves enzymes like oxidases and peroxidases. mdpi.comHydroxylation , the introduction of hydroxyl (–OH) groups onto the aromatic rings of the intermediate amines, is a crucial step. mst.dk This reaction is often catalyzed by mono- and dioxygenases. Hydroxylation increases the reactivity and water solubility of the aromatic intermediates, making them more susceptible to subsequent ring cleavage. mst.dk

Other important enzymatic reactions in the degradation pathway include:

Laccases: These copper-containing oxidases can degrade a wide range of phenolic and non-phenolic compounds, including azo dyes, through a free radical mechanism, often without forming toxic aromatic amines as primary products. mdpi.comijplantenviro.com

Peroxidases: Enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), primarily produced by white-rot fungi, use hydrogen peroxide to oxidize a broad spectrum of pollutants, including dyes. nih.govmdpi.com They can cleave the azo bond either symmetrically or asymmetrically. ijplantenviro.com

The complete degradation pathway ultimately leads to the opening of the aromatic rings and the mineralization of the dye into CO2, H2O, and other simple inorganic compounds. mdpi.com

Optimization of Bioreactor Systems for this compound Removal (e.g., pH effect)

The efficiency of bioreactors for removing this compound is highly dependent on optimizing various operational parameters, with pH being one of the most critical. sums.ac.ir The pH of the medium directly influences the metabolic activity of the microorganisms and the activity of their degradative enzymes. researchgate.net

The optimal pH for dye removal varies depending on the specific microbial strain being used. For the fungus Aspergillus niger, studies on the bioremoval of a direct violet textile dye showed maximum removal efficiency at both acidic (pH 2) and alkaline (pH 8) conditions, with removal rates of 92.4% and 91.4% respectively after 24 hours. researchgate.net Over a 72-hour period, high removal percentages (94-98.9%) were achieved across a broad pH range from 2 to 9. researchgate.net However, extreme alkaline conditions (pH 11) significantly reduced the efficiency of Chemical Oxygen Demand (COD) reduction, indicating a less complete degradation of the dye. researchgate.net

For bacterial degradation, the optimal pH is often near neutral. For instance, studies on the decolorization of other azo dyes by various bacterial strains have found optimal conditions around pH 7 to 8. sums.ac.ir Low initial pH can inhibit bacterial growth, leading to lower decolorization rates. sums.ac.ir

Therefore, controlling the pH in a bioreactor is essential for creating an optimal environment for the selected microbial culture to thrive and efficiently express the enzymes necessary for the degradation of this compound. The ideal pH must be determined based on the specific characteristics of the chosen dye-degrading microorganism or consortium. sums.ac.ir

Phytoremediation and Algal Bioremediation Strategies

Biological methods, including phytoremediation and algal bioremediation, represent environmentally sustainable and cost-effective approaches for the treatment of textile effluents. tandfonline.com These techniques utilize the natural metabolic processes of plants, algae, and associated microbes to degrade, sequester, or transform pollutants. tandfonline.comenvirobiotechjournals.com While specific studies on this compound are limited, the principles derived from research on other azo dyes are applicable.

Phytoremediation leverages the ability of plants to absorb, accumulate, and break down contaminants from soil and water. tandfonline.com The root systems of certain plants are particularly effective at taking up pollutants from wastewater. tandfonline.com Ornamental plants, for instance, have been explored for their potential to remediate sites contaminated with dyes and other organic compounds. researchgate.net The mechanisms involved in phytoremediation of dyes include absorption, translocation, and enzymatic degradation within the plant tissues. Plant species are selected based on their tolerance and accumulation capacity for specific pollutants. tandfonline.com

Algal Bioremediation employs microalgae and macroalgae for the removal of dyes from aqueous solutions. Algae can decolorize and degrade dyes through various mechanisms, including biosorption onto the cell wall and enzymatic degradation. envirobiotechjournals.com The process can occur under both aerobic and anaerobic conditions. Fungi, bacteria, and yeasts have also demonstrated significant capabilities in degrading and removing a wide range of synthetic dyes. tandfonline.comresearchgate.netresearchgate.net For example, the fungus Aspergillus niger has been shown to effectively remove direct violet textile dye, with removal efficiency being pH-dependent. researchgate.net Similarly, yeast species like Candida tropicalis have been noted for their capacity to adsorb dyes such as Basic Violet 3, a phenomenon attributed to their particle size and large surface area. tandfonline.com The effectiveness of these biological systems lies in their ability to either completely mineralize the dyes into simpler, non-toxic compounds like carbon dioxide and water or transform them into less harmful intermediates. envirobiotechjournals.com

Electrochemical Degradation of this compound

Electrochemical methods are considered advanced oxidation processes that offer high efficiency, versatility, and environmental compatibility for treating dye-laden wastewater. researchgate.netijcce.ac.ir These techniques utilize electrochemical cells to generate highly reactive species that degrade complex organic molecules like dyes. ijcce.ac.ir

Design and Application of Advanced Electrochemical Reactor Systems

The performance of electrochemical degradation is highly dependent on the anode material, which influences the efficiency and pathway of the oxidation process. mdpi.com Advanced electrochemical reactors employ a variety of electrode materials, each with specific properties.

Lead Dioxide (Pb/PbO₂) Electrodes: These electrodes have been used for the electrochemical oxidation of dyes like Crystal Violet (Basic Violet 3). researchgate.net They are effective but raise environmental concerns due to the potential leaching of lead.

Tin Dioxide (Ti/Pt/SnO₂) Electrodes: Ti/Pt/SnO₂ anodes are known for their high oxygen overpotential, making them suitable for the oxidation of refractory organic compounds. mdpi.com Studies on Crystal Violet have shown that these electrodes can achieve high removal efficiencies. mdpi.comresearchgate.net

Graphite Electrodes: Graphite electrodes have been employed for the decolorization of various dyes, including Disperse Blue-1 and Reactive Yellow 3. eeer.orgtuiasi.ro They are a relatively low-cost option.

Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are considered highly effective for the mineralization of organic pollutants due to their wide potential window, chemical inertness, and the strong production of hydroxyl radicals. psu.edu They have been successfully used for the degradation of dyes like C.I. Direct Red 80. psu.edu

Dimensionally Stable Anodes (DSA): This category includes mixed metal oxide electrodes like Ti/IrO₂-SnO₂-Sb₂O₃ and Ti/IrO₂/RuO₂, which have shown success in degrading various dyes, including indigo (B80030) carmine (B74029) and Astrazon Red Violet 3RN. eeer.orgijcce.ac.ir

Three-dimensional (3D) electrochemical reactors have also been developed to enhance treatment efficiency. These systems, which may incorporate particle electrodes like activated carbon, offer a larger specific surface area for reactions, leading to improved removal rates and lower energy consumption compared to conventional 2D systems. deswater.com

Anodic Oxidation and Electrocoagulation Mechanisms

Two primary mechanisms are at play in electrochemical treatment: anodic oxidation and electrocoagulation.

Anodic Oxidation can proceed through two pathways:

Direct Oxidation: The dye molecule is adsorbed onto the anode surface and destroyed by direct electron transfer. mdpi.com This process is heterogeneous and depends on the electrocatalytic properties of the anode. mdpi.com

Indirect Oxidation: Strong oxidizing agents are electrochemically generated in the solution, which then chemically degrade the dye molecules. mdpi.com A common example is the generation of hydroxyl radicals (•OH) from the oxidation of water at the anode surface. In the presence of chloride ions, active chlorine species (Cl₂, HOCl, OCl⁻) can be formed, which are powerful bleaching agents that accelerate dye degradation in the bulk solution. mdpi.commdpi.com

Electrocoagulation (EC) involves the in-situ generation of coagulants by the electrolytic dissolution of a sacrificial anode, typically made of iron or aluminum. hilarispublisher.com The process unfolds as follows:

Metal ions (e.g., Al³⁺ or Fe²⁺/Fe³⁺) are produced at the anode.

These ions immediately hydrolyze to form a series of monomeric and polymeric metal hydroxide (B78521) species. mdpi.com

These hydroxides, particularly amorphous flocs like Al(OH)₃ or Fe(OH)₃, have large surface areas and are excellent at removing pollutants. hilarispublisher.commdpi.com They destabilize and adsorb the dye molecules, which are then removed from the solution through precipitation and sedimentation or flotation. hilarispublisher.com

Influence of Electrode Materials and Operating Conditions

The efficiency of electrochemical degradation is significantly influenced by the choice of electrode material and various operational parameters.

Electrode Materials: The anode material is crucial. Anodes with high oxygen evolution potential, such as BDD, SnO₂, and PbO₂, are generally more effective for the complete mineralization of organic pollutants because they favor the production of highly reactive hydroxyl radicals. mdpi.compsu.edu In contrast, anodes with low oxygen evolution potential are more selective.

Operating Conditions:

Current Density: Increasing the current density generally enhances the dye removal rate by increasing the production of oxidants. mdpi.comresearchgate.net However, excessively high densities can reduce current efficiency and increase energy consumption due to parasitic reactions like oxygen evolution. researchgate.netijcce.ac.ir For example, in the degradation of Crystal Violet with a Ti/Pt/SnO₂ electrode, increasing the current density from 20 mA cm⁻² to 60 mA cm⁻² increased decolorization from 23% to 100%. mdpi.com

pH: The pH of the solution affects the surface charge of the electrode, the speciation of the dye, and the nature of the electro-generated oxidants. researchgate.netmdpi.com For the degradation of Crystal Violet using a Pb/PbO₂ anode, optimal COD removal was observed at pH 8. researchgate.net In electrocoagulation, pH is a critical parameter influencing the formation and effectiveness of metal hydroxide flocs. nih.gov

Electrolyte Concentration: The presence of a supporting electrolyte, such as NaCl or Na₂SO₄, is necessary to ensure solution conductivity. mdpi.com The addition of NaCl can significantly accelerate decolorization due to the indirect oxidation mechanism involving electro-generated active chlorine. mdpi.commdpi.com Research on Crystal Violet degradation showed that color removal after 30 minutes increased from 16% in the absence of NaCl to 91% with 0.01 M NaCl. mdpi.com

Table 1: Effect of Operating Conditions on the Electrochemical Degradation of Violet Dyes Data synthesized from studies on related violet dyes as a proxy for this compound.

ParameterDye StudiedElectrodeObservationReference
Current DensityCrystal Violet (Basic Violet 3)Ti/Pt/SnO₂Decolorization increased from 23% to 100% as current density rose from 20 to 60 mA cm⁻². mdpi.com
pHCrystal Violet (Basic Violet 3)Pb/PbO₂Maximum COD removal (~70%) was achieved at pH 8. researchgate.net
pHCrystal Violet (Basic Violet 3)Ti/Pt/SnO₂Quasi-complete decolorization after 30 min was achieved at initial pH 4 and 7. mdpi.com
Electrolyte (NaCl)Crystal Violet (Basic Violet 3)Ti/Pt/SnO₂Decolorization after 30 min was 91% in 0.01 M NaCl, compared to 16% without NaCl. mdpi.com
Electrolyte (NaCl)Disperse Blue-1GraphiteDecolorization efficiency increased with NaCl concentration. tuiasi.ro

Kinetics and Degradation Product Analysis in Electrochemical Processes

Understanding the kinetics and identifying the by-products of degradation are essential for evaluating the effectiveness and environmental safety of the treatment process.

Kinetics: The electrochemical degradation of dyes often follows pseudo-first-order kinetics. mdpi.comijcce.ac.irscispace.com This indicates that the rate of degradation is directly proportional to the concentration of the dye. For instance, the electrochemical oxidation of Crystal Violet using a Ti/Pt/SnO₂ electrode and Astrazon Red Violet 3RN on a Ti/IrO₂/RuO₂ anode were both found to fit the pseudo-first-order model well. mdpi.comijcce.ac.ir The rate constant (k) is a key parameter derived from this model, which increases with more favorable operating conditions, such as higher current density. mdpi.com

Degradation Product Analysis: During electrochemical oxidation, the complex structure of the dye molecule is broken down. The initial step is often the cleavage of the chromophoric group (e.g., the azo bond in azo dyes), which leads to decolorization. psu.edu This is typically followed by the fragmentation of the resulting aromatic intermediates into smaller aliphatic acids and, ideally, complete mineralization to CO₂, water, and inorganic ions. psu.edu Techniques such as UV-Vis spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are used to monitor the disappearance of the parent dye and identify intermediate products. iosrjournals.org Analysis of Chemical Oxygen Demand (COD) is also crucial to assess the extent of mineralization. For example, in the treatment of Crystal Violet, a 100% color removal was accompanied by an 80% COD removal after 120 minutes, indicating that while the solution was colorless, some organic by-products remained. researchgate.netmdpi.com

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netijcce.ac.irsswm.info These radicals are powerful oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants, including dyes, into simpler and less toxic compounds. researchgate.netmdpi.com

AOPs can be broadly categorized as photochemical and non-photochemical processes. ijcce.ac.ir Common AOPs include:

Fenton and Photo-Fenton Processes: The classic Fenton's reagent involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. ijcce.ac.irmdpi.com The efficiency of this process can be enhanced by UV light irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ and generates additional radicals. mdpi.com These systems are highly effective for both decolorization and mineralization. mdpi.com

Ozonation (O₃): Ozone is a strong oxidant that can react directly with dye molecules or decompose to form hydroxyl radicals, particularly at high pH. sswm.infosciencepublishinggroup.com

UV/H₂O₂: The photolysis of hydrogen peroxide with ultraviolet (UV) light is an effective way to generate hydroxyl radicals for pollutant degradation. sswm.info

Combined AOPs: Combinations such as O₃/UV, O₃/H₂O₂, and O₃/H₂O₂/UV are often used to enhance the production of radicals and accelerate the degradation process. sswm.infosciencepublishinggroup.com For example, O₃/UV treatment has been shown to be more effective than ozonation alone for COD removal from textile wastewater. sswm.info

The primary advantage of AOPs is their potential for complete mineralization of organic pollutants, converting them into harmless substances like CO₂, water, and inorganic salts. mdpi.com The choice of a specific AOP depends on factors such as the nature of the pollutant, the wastewater matrix, and economic considerations.

Ozonation and Peroxone Processes

Ozonation is an AOP that utilizes ozone (O₃), a powerful oxidant, to break down complex organic molecules. sciencepublishinggroup.com The process can occur through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, particularly at alkaline pH. dergipark.org.trresearchgate.net The efficiency of ozonation is influenced by several factors, including pH, ozone dosage, and reaction time. dergipark.org.tr For instance, in the treatment of Acid Violet 90, an optimal pH of 7 and an ozone dose of 0.375 g/L.h resulted in 93% removal efficiency within 7.5 minutes. dergipark.org.tr Increasing the ozone dose generally enhances the formation of hydroxyl radicals, leading to higher removal efficiency, up to a saturation point. dergipark.org.tr

The peroxone process involves the addition of hydrogen peroxide (H₂O₂) to the ozonation system. This combination accelerates the decomposition of ozone to generate a higher concentration of hydroxyl radicals, often leading to enhanced degradation efficiency. sswm.info This method has proven effective for various dyes. For example, in the degradation of Crystal Violet, the peroxone process was found to be more effective than ozonation alone, achieving over 90% color removal. austinpublishinggroup.com

Table 1: Ozonation Efficacy for Different Violet and Direct Dyes This table presents data from similar dyes due to the lack of specific findings for this compound.

Dye StudiedProcessOptimal pHKey FindingCitation
Acid Violet 90Ozonation7.093% removal at 0.375 g/L.h O₃ dose in 7.5 min. dergipark.org.tr
C.I. Direct Red 23Ozonation + Sonolysis8.0Combination proved highly effective for color removal. nih.gov
Crystal VioletPeroxone9.0Peroxone was more effective than ozonation alone, achieving >90% color removal. austinpublishinggroup.com

Fenton and Photo-Fenton Reactions

The Fenton process is a homogeneous catalytic oxidation system that uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. irb.hr This reaction is most effective under acidic conditions, typically at a pH of around 3. semanticscholar.orgsums.ac.ir At this pH, the reaction between Fe²⁺ and H₂O₂ is maximized, leading to efficient pollutant degradation. The efficiency of the Fenton process is highly dependent on the concentrations of both H₂O₂ and Fe²⁺, as well as their molar ratio. researchgate.net For example, in the treatment of Direct Red 81, optimal conditions were found to be a pH of 3, an Fe(II) concentration of 20 mg/L, and an H₂O₂ concentration of 120 mg/L, achieving 88.98% removal in 30 minutes. sums.ac.ir

The photo-Fenton process enhances the conventional Fenton reaction by introducing ultraviolet (UV) or visible light. The irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the catalyst and produces additional hydroxyl radicals. irb.hrbrieflands.com This enhancement often leads to faster and more complete mineralization of organic pollutants. researchgate.net Studies on various dyes, such as C.I. Acid Yellow 23, have shown that the photo-Fenton process can achieve complete decolorization and significant mineralization (e.g., 96.5% COD removal). imist.ma The photo-Fenton process for Direct Red 81 achieved over 85% removal efficiency under optimal conditions. semanticscholar.org

Table 2: Fenton and Photo-Fenton Process Parameters for Direct and Violet Dyes This table presents data from similar dyes due to the lack of specific findings for this compound.

Dye StudiedProcessOptimal pHOptimal Reagent ConcentrationsRemoval EfficiencyCitation
Direct Red 81Fenton3[Fe²⁺] = 20 mg/L, [H₂O₂] = 120 mg/L88.98% in 30 min sums.ac.ir
Direct Red 81Photo-Fenton3[Fe²⁺] = 10 mg/L, [H₂O₂] = 50 mg/L>85% in 45 min semanticscholar.org
Crystal VioletPhoto-Fenton5.6[Fe²⁺] = 0.05x10⁻³ M, [H₂O₂] = 2x10⁻³ M44% in 60 min researchgate.net

Sonochemical and Other Emerging AOPs

Sonochemical degradation is an AOP that utilizes high-frequency ultrasound (20–1000 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. nih.gov This collapse generates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of pollutants and the formation of hydroxyl radicals from water sonolysis. A key advantage is that it operates at ambient conditions without requiring additional chemicals. nih.gov

While specific data for this compound is unavailable, a study on the closely related C.I. Direct Violet 51 investigated its degradation via a sonophotocatalytic process using a copper-impregnated alumina (B75360) (Cu-Al₂O₃) catalyst. deswater.com The study found that combining sonolysis with photocatalysis was more effective than either process alone. The presence of oxidizing agents like H₂O₂ further enhanced the degradation rate of Direct Violet 51. deswater.com

Other emerging AOPs include photocatalysis, often using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO). mdpi.com When irradiated with light of sufficient energy, the catalyst generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including •OH radicals, which then degrade the dye molecules. scispace.com

Combination of AOPs with Other Treatment Technologies

A common hybrid approach involves using an AOP as a pre-treatment step to break down recalcitrant dye molecules into simpler, more biodegradable intermediates. scispace.com These intermediates can then be efficiently removed by a conventional biological treatment process. For example, a study on C.I. Direct Red 23 demonstrated that combining ozonation with sonolysis was a highly effective method for decolorization and degradation. nih.gov Similarly, coupling Fenton or photo-Fenton oxidation with microbiological systems has been shown to achieve effective COD removal. mdpi.com Such integrated systems aim to leverage the high oxidative power of AOPs for recalcitrant compounds and the cost-effectiveness of biological treatment for the resulting simpler organic matter. scispace.com

Membrane Separation Technologies for this compound (e.g., ultra-filtration)

Membrane separation technologies offer a physical means of removing dyes from wastewater. These processes use semipermeable membranes to separate contaminants from the water based on size, charge, or other physical properties. iwaponline.com Ultrafiltration (UF) is a pressure-driven membrane process that separates solutes based on molecular size, typically using membranes with pore sizes between 0.01 and 0.1 µm. biointerfaceresearch.com It is effective for retaining high molecular weight substances like many direct dyes. scispace.com

While specific remediation studies on this compound are scarce, ultrafiltration is used commercially in the purification of anionic dyes, which include the direct dye class. A patent describes the use of membrane separation techniques, specifically ultrafiltration, to purify dyes such as C.I. Direct Violet 9 by removing by-products and reducing salt content. google.com

The performance of ultrafiltration is influenced by operating conditions such as transmembrane pressure, pH, and the initial dye concentration. biointerfaceresearch.com Studies on other dyes show that increasing feed concentration can lead to decreased permeate flux due to concentration polarization and membrane fouling, although dye rejection may increase. biointerfaceresearch.com For instance, in the treatment of Crystal Violet and Methyl Blue, a polysulfone/ZIF-8 composite ultrafiltration membrane demonstrated high rejection rates of 89.65% and 95.1%, respectively. biointerfaceresearch.com However, a major challenge for membrane technologies remains membrane fouling, where the accumulation of rejected solutes on the membrane surface impedes flow and necessitates cleaning or replacement. rsc.org

Advanced Analytical Methodologies for C.i. Direct Violet 3 Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental in the analysis of C.I. Direct Violet 3, offering non-destructive and highly sensitive means of investigation.

UV-Visible spectrophotometry is a primary technique for quantifying the concentration of this compound in aqueous solutions and assessing the extent of its decolorization. This method is based on the principle that the dye molecule absorbs light in the visible region of the electromagnetic spectrum due to its chromophoric structures, specifically the azo bonds and aromatic rings. The intensity of the absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the dye, following the Beer-Lambert law. academie-sciences.fruomustansiriyah.edu.iq

For this compound and similar direct dyes, the λmax is typically determined by scanning the dye solution over a range of wavelengths to identify the peak absorbance. For instance, the λmax for Direct Violet 51 has been identified at 586 nm. ppaspk.org The decolorization process, whether through physical adsorption, biodegradation, or chemical degradation, is monitored by measuring the decrease in the absorbance at this λmax over time. nih.govpjoes.com A significant decrease or complete disappearance of the absorption peak in the visible region indicates the breakdown of the conjugated system responsible for the dye's color. medcraveonline.com In some degradation studies, new peaks may appear in the UV region, suggesting the formation of intermediate products. nih.gov

Table 1: Application of UV-Vis Spectrophotometry in Dye Decolorization Studies

Dye Studied λmax (nm) Key Findings
C.I. Direct Violet 51 586 99.00% degradation achieved within 80 minutes using a Bi2MoO6/GO composite. ppaspk.org
C.I. Direct Red 81 511 Complete decolorization by Enterococcus faecalis YZ 66 within 1.5 hours, with the disappearance of the 511 nm peak. nih.gov
C.I. Direct Blue 201 570 A mixed bacterial consortium showed high decolorization efficiency. envirobiotechjournals.com

This technique is widely used due to its simplicity, speed, and cost-effectiveness in providing quantitative data on the efficiency of various treatment processes.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for the structural analysis of this compound and its degradation products. These vibrational spectroscopy techniques provide information about the functional groups present in a molecule, allowing researchers to confirm the structure of the parent dye and identify changes that occur during degradation.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. In the context of this compound degradation, FTIR analysis can confirm the breakdown of the dye by showing the disappearance of characteristic peaks associated with its structure, such as those for azo bonds (-N=N-), sulfonic groups (-SO3H), and aromatic rings. The appearance of new peaks can indicate the formation of intermediate or final degradation products. nih.gov For example, in the biodegradation of other azo dyes, FTIR has been used to track the changes in functional groups, confirming the cleavage of the azo linkage. run.edu.ng

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. It provides information complementary to FTIR and is particularly useful for analyzing symmetric non-polar bonds and for measurements in aqueous solutions. Surface-enhanced Raman scattering (SERS) is a highly sensitive technique that can be used to detect even trace amounts of dyes and their degradation products on surfaces. nih.gov While specific studies on this compound using Raman spectroscopy are less common, the principles have been applied to similar dyes, demonstrating its potential for elucidating degradation mechanisms. mdpi.com

Table 2: Representative FTIR Peaks for Azo Dye Degradation Analysis

Functional Group Typical Wavenumber Range (cm⁻¹) Significance in Degradation Studies
Azo bond (-N=N-) ~1400-1450 Disappearance indicates cleavage of the chromophore.
Sulfonic acid (-SO3H) ~1030-1080, ~1150-1210 Changes can indicate desulfonation.
Aromatic C-H ~3000-3100 Alterations suggest modification of the aromatic rings.

These techniques are crucial for confirming that decolorization is due to the degradation of the dye molecule rather than just adsorption onto a surface.

Fluorescence spectroscopy is a highly sensitive technique used for the detection of this compound and for studying its interactions with other molecules or materials. This method relies on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). The intensity and wavelength of the emitted light can provide information about the concentration of the fluorophore and its molecular environment.

While some dyes are naturally fluorescent, others may exhibit fluorescence upon interaction with other substances or after undergoing chemical modification. For instance, the interaction of dyes with surfactants or polymers can lead to an enhancement of their fluorescence quantum yields. researchgate.net This property can be exploited to study the binding of this compound to various materials, such as adsorbents used in wastewater treatment.

Fluorescence quenching, the decrease in fluorescence intensity due to interactions with other molecules, can also be a valuable tool. mdpi.com By monitoring the quenching of a fluorescent probe in the presence of this compound, it is possible to quantify the dye's concentration and study its interaction dynamics. Three-dimensional fluorescence spectroscopy, which records emission spectra over a range of excitation wavelengths, can generate unique "fingerprints" for different dyes, aiding in their identification even in complex mixtures. scirp.org This can be particularly useful for distinguishing between structurally similar dyes.

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating the complex mixtures that often result from the degradation of this compound and for the precise quantification of the parent dye and its byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the study of this compound and its degradation. It allows for the separation, identification, and quantification of the parent dye and its various degradation intermediates and final products. In a typical HPLC setup, the sample mixture is passed through a column packed with a stationary phase, and the different components are separated based on their differential interactions with the stationary and mobile phases.

The use of various detectors enhances the capabilities of HPLC:

Diode Array Detector (DAD): A DAD detector, also known as a photodiode array (PDA) detector, can acquire a full UV-Vis spectrum for each component as it elutes from the column. fda.govmdpi.com This is extremely useful for identifying dye degradation products by comparing their spectra with those of known standards or by observing changes in the spectral characteristics. researchgate.net HPLC-DAD can monitor the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a powerful tool for the structural elucidation of unknown degradation products. researchgate.net The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules, allowing for the determination of their molecular weights. researchgate.net Tandem mass spectrometry (MS/MS) can further fragment the ions to provide detailed structural information, which is crucial for proposing degradation pathways. lcms.cz

HPLC methods have been successfully developed for the analysis of various dye classes, including direct dyes, and are essential for mechanistic studies of their degradation. eeer.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital analytical technique for identifying volatile and semi-volatile organic compounds that may be formed during the degradation of this compound. bibliotekanauki.pl While the parent dye itself is non-volatile, many of its smaller degradation products can be analyzed by GC-MS. nih.gov

In this technique, the sample is first vaporized and then separated in a gas chromatograph based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a library of known spectra. nih.govpan.olsztyn.pl

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
C.I. Direct Violet 51
C.I. Direct Red 81
C.I. Direct Blue 201
C.I. Reactive Blue 221
Bi2MoO6/GO
Azo bond
Sulfonic acid
Aromatic amine
Diode Array Detector
Mass Spectrometry
Gas Chromatography-Mass Spectrometry
High-Performance Liquid Chromatography
Fourier Transform Infrared
Raman Spectroscopy
UV-Visible Spectrophotometry

Ion Chromatography for Inorganic Byproducts

In the synthesis of commercial dyes like this compound, various inorganic salts are used, and their presence as byproducts or impurities in the final product is common. The manufacturing process, which involves diazotization and coupling reactions, often occurs in aqueous solutions containing significant concentrations of acids, bases, and salts to control pH and facilitate the reactions. worlddyevariety.com Consequently, inorganic anions such as chloride, sulfate, and nitrate (B79036) may be present in the final dye product.

Ion chromatography (IC) is a powerful and widely adopted technique for the determination of these inorganic byproducts. metrohm.com The method is particularly suited for separating and quantifying multiple ionic species in a single analytical run. researchgate.net The fundamental principle of IC involves the separation of ions on an ion-exchange column followed by detection, most commonly by suppressed conductivity. metrohm.com This approach offers high sensitivity and is capable of analyzing complex matrices. researchgate.net For instance, in the quality control of dyes, IC can be used to ensure that the levels of inorganic impurities, which can affect dyeing performance and effluent quality, are within acceptable limits. The EPA has established various methods, such as EPA 300.1, that utilize ion chromatography for the analysis of common anions in water samples. metrohm.com

Table 1: Typical Ion Chromatography Parameters for Analysis of Inorganic Byproducts in Dye Samples

ParameterSettingPurpose
Analytical Column High-capacity anion-exchange column (e.g., AS11-HC)Separates target anions from each other and from the sample matrix. researchgate.net
Eluent Sodium carbonate/bicarbonate gradientCreates a mobile phase to carry the sample through the column and elute the separated anions.
Flow Rate 1.0 - 1.5 mL/minControls the retention time and resolution of the separated ions.
Injection Volume 10 - 100 µLIntroduces a precise amount of the sample into the system.
Detection Suppressed ConductivityProvides sensitive and universal detection for ionic species after chemical suppression of the eluent's conductivity. metrohm.com
Common Analytes Chloride (Cl⁻), Sulfate (SO₄²⁻), Nitrate (NO₃⁻), Phosphate (PO₄³⁻)These are common inorganic byproducts and impurities found in commercial dye formulations.

Mass Spectrometry-Based Techniques for Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for identifying the metabolites of dyes like this compound, particularly following biodegradation or in toxicological studies. igem.org The azo linkages (–N=N–) that characterize azo dyes are susceptible to reductive cleavage, often by microbial azoreductases, leading to the formation of aromatic amines, which can be of environmental and health concern. frontiersin.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark technique for the sensitive and selective detection of dye metabolites in complex matrices such as wastewater, sediment, or biological tissues. iarc.frnih.gov The initial liquid chromatography step separates the metabolites from the parent dye and other matrix components. The sample is then introduced into the mass spectrometer, where molecules are ionized (commonly via electrospray ionization, ESI) and analyzed. oup.com

In tandem mass spectrometry (MS/MS), a specific precursor ion (the ionized metabolite) is selected, fragmented, and the resulting product ions are detected. shimadzu.com This process, often performed in multiple reaction monitoring (MRM) mode, provides a high degree of specificity and sensitivity, allowing for quantification at very low levels (ng/L to µg/L). oup.comresearchgate.net This capability is crucial for tracking the fate of this compound in environmental or biological systems and identifying its degradation products. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Hypothetical Metabolites of this compound

Hypothetical MetabolitePrecursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z)Product Ion 2 (m/z)Application
4-(4-Aminophenyl)benzenamine183.10168.0891.05Identification of amine from azo bond cleavage.
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid318.00238.03 (Loss of SO₃)158.06 (Loss of 2xSO₃)Identification of sulfonated amine metabolite.
4-Amino-5-hydroxynaphthalene-1-sulfonic acid238.03158.06 (Loss of SO₃)130.05 (Naphthalene ring fragment)Identification of sulfonated amine metabolite.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), utilizing analyzers like Orbitrap or time-of-flight (TOF), offers significant advantages for metabolite identification. doi.org The key strength of HRMS is its ability to determine the mass of an ion with very high accuracy, typically with an error of less than 5 parts per million (ppm). doi.orgmdpi.com This precision allows for the confident determination of the elemental formula of a detected ion, which is a critical step in identifying unknown metabolites. sapub.orgmdpi.com

Unlike tandem quadrupole (QqQ) instruments that focus on pre-selected ions, HRMS instruments can acquire full-scan spectra of all ions present in a sample at high resolution. doi.org This allows for retrospective data analysis; the data can be re-interrogated at a later time to search for additional compounds or metabolites without re-running the sample. doi.org When coupled with fragmentation (MS/MS), HRMS provides accurate mass measurements for both the precursor and product ions, adding another layer of confidence to the structural elucidation of this compound metabolites. mdpi.comresearchgate.net

Table 3: Example of Accurate Mass Measurement for this compound

Compound/FragmentElemental FormulaTheoretical Mass (m/z)Measured Mass (m/z) (Hypothetical)Mass Error (ppm)
This compound (Parent Ion) C₃₂H₂₂N₄O₁₁S₃ (as [M-3Na+2H]⁻)734.0500734.05152.04
Fragment Ion C₁₂H₁₁N₂ (Amine fragment)183.0917183.09212.18

Electrochemical Sensors and Biosensors for Real-time Monitoring

The need for rapid, on-site, and continuous monitoring of dyes like this compound in industrial effluents and natural waters has driven the development of electrochemical sensors and biosensors. igem.orgmdpi.com These devices offer an attractive alternative to traditional chromatographic methods, which are often time-consuming and require expensive laboratory equipment. igem.orgresearchgate.net

Electrochemical sensors for azo dyes typically operate by detecting the oxidation or reduction of the dye molecule at the surface of a chemically modified electrode. mdpi.comresearchgate.net The electrode surface can be modified with various nanomaterials, such as carbon nanotubes or metal nanoparticles, to enhance the electrochemical signal, improve sensitivity, and lower the detection limit. mdpi.comacs.org Voltammetric techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are applied, generating a current signal that is proportional to the dye's concentration. mdpi.com

Biosensors take this concept a step further by incorporating a biological recognition element, such as an enzyme (e.g., azoreductase, laccase) or an antibody, which imparts high specificity for the target analyte. igem.orgfrontiersin.org The interaction between the dye and the biological element is converted into a measurable signal by a physicochemical transducer. igem.org Such sensors hold great promise for the development of portable, low-cost devices for real-time monitoring of this compound, enabling better control of industrial discharge and environmental protection. igem.org

Table 4: Representative Performance of a Hypothetical Electrochemical Sensor for this compound

ParameterPerformance CharacteristicReference Application
Technique Differential Pulse Voltammetry (DPV)Common for quantitative analysis of dyes. researchgate.net
Working Electrode Modified Glassy Carbon or Carbon Paste ElectrodeProvides a surface for the electrochemical reaction. mdpi.comresearchgate.net
Linear Range 1.0 x 10⁻⁸ M to 5.0 x 10⁻⁶ MTypical concentration range for sensitive dye detection. researchgate.net
Limit of Detection (LOD) 1.0 x 10⁻⁹ MAchievable with nanomaterial-modified electrodes. chemrxiv.org
Response Time < 5 minutesA key advantage for real-time applications. acs.org
Selectivity GoodCan be optimized by selecting appropriate electrode modifiers and pH conditions.

Mechanistic and Theoretical Investigations of C.i. Direct Violet 3

Reaction Kinetics and Rate Constant Determination in Degradation Processes

The degradation of C.I. Direct Violet 3 and structurally similar violet dyes is frequently modeled using kinetic equations to determine reaction rates and understand the underlying processes. A common approach for heterogeneous photocatalysis is the Langmuir-Hinshelwood (L-H) model, which describes the relationship between the rate of a surface-catalyzed reaction and the concentration of the substance. acs.orglongdom.org

The L-H model is often simplified to a pseudo-first-order kinetic model, particularly at low initial dye concentrations. The equation is expressed as: ln(C₀/C) = k_app * t where C₀ is the initial dye concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant.

Studies on the photocatalytic degradation of similar violet dyes, such as Crystal Violet (C.I. Basic Violet 3), have consistently shown that the process follows pseudo-first-order kinetics, fitting well with the Langmuir-Hinshelwood model. longdom.orgresearchgate.netresearchgate.net For instance, in the photocatalytic degradation of a violet dye using a C-N-codoped TiO₂ catalyst, the reaction kinetics were well-described by the L-H model, demonstrating pseudo-first-order behavior. scispace.comkoreascience.kr The apparent rate constant (k_app) in these reactions is influenced by several factors, including initial dye concentration, catalyst dosage, and pH. scispace.comkoreascience.kr

Key Findings from Kinetic Studies:

Effect of Initial Concentration : The rate constant of photodegradation typically decreases as the initial concentration of the dye increases. scispace.comkoreascience.kr This is attributed to the saturation of the catalyst surface with dye molecules, which hinders the generation of reactive oxygen species.

Effect of pH : The pH of the solution is a critical parameter affecting the surface charge of the photocatalyst and the dye molecule itself. For a violet dye degraded with a TiO₂-based catalyst, the highest degradation efficiency and rate constant were observed at a pH of around 5. scispace.com

Kinetic Models : While pseudo-first-order is common, some adsorption processes involving violet dyes have been shown to fit a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. researchgate.netbiorxiv.org

Below is an interactive data table summarizing kinetic parameters for the degradation of violet dyes under various conditions, based on published research.

Elucidation of Reaction Mechanisms and Degradation Pathways

The degradation of azo dyes like this compound involves the breakdown of their complex chemical structure into simpler, and ideally non-toxic, compounds. The primary mechanism often involves the cleavage of the azo bond (–N=N–), which is responsible for the dye's color.

Key Degradation Pathways:

Azo Bond Cleavage : This is the most critical step in the decolorization of azo dyes. Under anaerobic conditions, microorganisms utilize enzymes like azoreductase to reductively cleave the azo linkage. tandfonline.commst.dk This process breaks the chromophore, resulting in the formation of colorless aromatic amines. mdpi.combioline.org.br In photocatalytic degradation, the azo bond can be attacked by highly reactive species like hydroxyl radicals (•OH) or reduced by electrons in the conduction band of the catalyst. nih.gov

Biotransformation : Microbial degradation can occur in a two-step process. First, an anaerobic stage facilitates the reductive cleavage of azo bonds by bacteria. mdpi.combioline.org.br The resulting aromatic amines, which can be hazardous, are then mineralized into simpler compounds like CO₂, H₂O, and inorganic ions during a subsequent aerobic stage. bioline.org.br Fungi can also degrade dyes by first adsorbing them onto their hyphae and then breaking them down using extracellular enzymes like laccases and peroxidases. tandfonline.commdpi.com

Photocatalytic Degradation : In the presence of a semiconductor photocatalyst (like TiO₂) and a light source, highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻) are generated. These radicals non-selectively attack the dye molecule. The degradation pathway typically starts with the cleavage of the azo bond, followed by the hydroxylation and eventual opening of the aromatic rings, leading to complete mineralization. nih.gov

Identification of Intermediates : The elucidation of degradation pathways relies on identifying the intermediate products formed during the reaction. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for this purpose. For a direct violet dye, biotransformation by fungi and bacteria has been shown to produce intermediates such as ethanol, 2-(2-butoxyethoxy), 4-methyl benzoic acid, and phenol, 2,4-bis(1,1-dimethylethyl). researchgate.net The metabolic conversion of some azo dyes can lead to the formation of potentially carcinogenic aromatic amines like p-phenylenediamine (B122844) or benzidine (B372746) derivatives. mst.dkscbt.com

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of dye molecules, which are difficult to obtain through experimental means alone. researchgate.net These theoretical methods are used to predict various molecular properties and reaction mechanisms at the atomic level. biointerfaceresearch.comnih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and kinetic stability. chemmethod.com

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. chemmethod.com The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical parameter; a smaller energy gap suggests that the molecule is more easily excited and thus more reactive. chemmethod.com DFT calculations are used to determine these energy levels. For instance, in a study of Crystal Violet, DFT calculations were employed to compute the HOMO-LUMO band gap to understand its photocatalytic degradation. researchgate.net

Molecular Orbitals and Reactivity : The distribution of HOMO and LUMO densities on the dye molecule can pinpoint the most probable sites for electrophilic and nucleophilic attacks. For azo dyes, the azo bond is often identified as a highly active site susceptible to attack by radicals or electrons. nih.gov DFT calculations can visualize these orbitals, confirming the reactive centers within the molecular structure.

The adsorption of dye molecules onto a catalyst or adsorbent surface is the initial and often rate-determining step in many degradation and removal processes. Theoretical modeling helps to understand the forces driving this interaction.

Interaction Mechanisms : The primary forces involved in the adsorption of dyes like this compound onto surfaces include:

Electrostatic Interactions : Attraction between the charged parts of the dye molecule and the oppositely charged surface of the adsorbent. tandfonline.comrsc.org

π-π Interactions : Stacking interactions between the aromatic rings of the dye molecule and the adsorbent surface. tandfonline.com

Hydrogen Bonding : Interactions between hydrogen atoms in the dye and electronegative atoms (like oxygen or nitrogen) on the adsorbent surface. tandfonline.com

Modeling Adsorption : DFT calculations can be used to model the adsorption of a dye molecule onto a surface (e.g., a TiO₂ cluster or a clay mineral). By calculating the adsorption energy, researchers can determine the most stable configuration of the adsorbed dye and quantify the strength of the interaction. A more negative adsorption energy indicates a stronger, more favorable interaction.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. doi.org

Absorption Spectra Prediction : By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelength (λ_max) of a dye. doi.org For Gentian Violet (Basic Violet 3), TD-DFT calculations using the B3LYP functional predicted a main absorption band at 566 nm, which corresponds to the HOMO to LUMO transition and is in close agreement with experimental data. doi.org This allows for the theoretical validation of experimental spectra and helps in understanding the electronic structure.

Predicting Degradation Pathways : DFT can be used to model the reaction pathways of degradation. By calculating the activation energies for different potential reaction steps (e.g., hydrogen abstraction, radical addition, bond cleavage), the most energetically favorable degradation pathway can be identified. This complements experimental analysis by providing a theoretical basis for the observed intermediate products.

Molecular Dynamics Simulations of this compound Interactions with Solvents and Materials

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This technique provides a dynamic picture of how dye molecules behave in solution and interact with surfaces, complementing the static information from DFT. rsc.org

Dye-Solvent Interactions : MD simulations can model the hydration shell around a dye molecule in an aqueous solution. This helps in understanding how water molecules are organized around the dye and how this solvation affects its aggregation and interaction with other surfaces. researchgate.net

Dye-Material Interactions : MD is particularly useful for simulating the adsorption process of dyes onto complex materials like clays, polymers, or composites. rsc.org For instance, MD simulations have been used to investigate the removal of Crystal Violet and Methylene Blue on a montmorillonite-activated carbon composite. The simulations provide detailed insights into the conformational changes of the dye upon adsorption and calculate the interaction energies, revealing the contributions of van der Waals and electrostatic forces. rsc.org These simulations can visualize how the dye molecule orients itself within the pores or on the surface of an adsorbent to maximize favorable interactions. acs.orgrsc.org

Aggregation Behavior : Some dyes tend to form aggregates (dimers or larger clusters) in solution, which can affect their spectroscopic properties and reactivity. MD simulations can be used to study the thermodynamics and structural dynamics of this aggregation process, explaining how factors like temperature and solvent affect the equilibrium between monomer and dimer forms. researchgate.net

Structure-Activity Relationship (SAR) Studies for Environmental Fate and Degradation

This compound (C.I. 22445) is a disazo dye, meaning its structure is characterized by two azo (-N=N-) groups. worlddyevariety.com Its high molecular weight of 800.68 g/mol and the presence of multiple sulfonic acid groups are defining features that dictate its environmental behavior. worlddyevariety.comchina-dyestuff.com The primary degradation mechanism for azo dyes involves the reductive cleavage of the azo bond, which is often the most reactive site in the molecule. nih.govscienceopen.com This process typically occurs under anaerobic conditions, such as in sediments or specialized wastewater treatment systems, and results in the formation of smaller aromatic amines. nih.govscienceopen.com The subsequent degradation of these aromatic amines is generally slower and occurs under aerobic conditions.

The environmental fate of this compound is correlated with several key structural features:

Azo Linkages: The two azo bonds are the points of initial attack for reductive degradation. This cleavage breaks the chromophore, leading to the decolorization of the dye.

Aromatic Systems: The molecule is built upon benzidine and naphthalene (B1677914) ring systems. Complex aromatic structures generally increase the recalcitrance of a dye. mdpi.com The degradation products, which include substituted benzidine and aminonaphthol sulfonic acids, can also be persistent environmental contaminants. mst.dk

Sulfonic Acid Groups (-SO₃H): this compound contains three sulfonic acid groups, which makes it highly soluble in water. worlddyevariety.commst.dk This high water solubility generally leads to a low potential for bioaccumulation in organisms. mst.dk However, sulfonic acid groups are electron-withdrawing, which can make the aromatic rings less susceptible to oxidative attack, thereby hindering aerobic degradation. mdpi.comnih.gov

Molecular Weight: A correlation between high molecular weight and decreased biodegradability is often observed for organic compounds, as large molecules may have difficulty passing through the cell membranes of microorganisms. mdpi.com While this compound has a high molecular weight (800.68 g/mol ), some studies on azo dyes have found that there is not always a simple correlation between molecular weight and the rate of reductive decolorization, suggesting that electronic effects from functional groups can be more influential. scielo.br

The table below summarizes the relationship between the structural components of this compound and its predicted environmental fate.

Structural FeatureThis compound CharacteristicPredicted Influence on Environmental Fate and Degradation
Dye Class Disazo DyeContains two azo (-N=N-) bonds, which are the primary sites for initial anaerobic reductive cleavage, leading to decolorization. worlddyevariety.comscienceopen.com
Molecular Weight 800.68 g/mol High molecular weight may hinder transport across microbial cell membranes, potentially slowing biodegradation. mdpi.comworlddyevariety.com
Aromatic Core Benzidine and Naphthalene derivativesComplex, fused aromatic structures contribute to the molecule's stability and recalcitrance. Degradation yields aromatic amines that can be persistent. mdpi.commst.dk
Key Functional Groups 3 Sulfonic Acid (-SO₃H) groupsIncreases water solubility, which limits bioaccumulation. As an electron-withdrawing group, it can decrease susceptibility to aerobic degradation. mdpi.comnih.govworlddyevariety.commst.dk
Water Solubility HighHigh mobility in aquatic systems. Low octanol-water partition coefficient (Kow) is expected, indicating low bioaccumulation potential. mst.dk

Applications of C.i. Direct Violet 3 in Functional Materials and Sensor Development Strictly Excluding Medical/clinical

C.I. Direct Violet 3 in Optical and Optoelectronic Materials Research

This compound, also known by other names such as Basic Violet 3, has demonstrated potential for use in advanced optical and optoelectronic applications due to its nonlinear optical (NLO) properties. made-in-china.comnih.gov Research has focused on its third-order nonlinear optical (TONLO) behavior, which is crucial for the development of devices like optical switches and data storage systems. made-in-china.comnih.gov

A study investigating the TONLO properties of Basic Violet 3 in various polar protic and aprotic solvents (ethanol, 1-propanol, acetone, and dimethyl sulfonate) revealed that the solvent's polarity significantly impacts the dye's linear and nonlinear optical characteristics. made-in-china.comnih.gov The dye was found to exhibit self-defocusing nonlinearity. made-in-china.comnih.gov The key parameters determined in this research are summarized in the table below.

Table 1: Third-Order Nonlinear Optical Properties of this compound

Property Order of Magnitude Potential Application
Nonlinear Refractive Index (n₂) 10⁻⁷ cm²/W Photonics
Nonlinear Coefficient of Absorption (β) 10⁻³ cm/W Optoelectronics

Data sourced from studies on the nonlinear optical properties of Basic Violet 3. made-in-china.comnih.gov

These findings suggest that this compound is a promising candidate for use in various photonics and optoelectronics applications. made-in-china.comnih.gov Further research into its photoswitching capabilities is an emerging area of interest. While some related azo dyes are being explored as photoswitches, which can change their properties upon light irradiation, specific studies on this compound in this capacity are still developing. medchemexpress.comdigikey.com

Integration of this compound in Smart Textile Development

The application of this compound in smart textiles is primarily rooted in its fundamental dyeing mechanism on cellulose (B213188) fibers, a common component of many textiles. nih.govepa.gov Direct dyes are so named because of their ability to dye cellulosic fibers, such as cotton, directly without the need for a mordant. nih.gov This process is facilitated by the dye's chemical structure and its interaction with the fiber at a molecular level.

The dyeing of cellulose with direct dyes is influenced by several factors, including the addition of salt, which helps to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulose fiber in water. nih.gov This increased affinity allows the dye molecules to penetrate and bind to the fiber. nih.gov The substantivity of direct dyes is generally higher for less crystalline cellulosic fibers like viscose rayon compared to cotton. nih.gov

While "smart textiles" often imply the integration of electronics or advanced functionalities, the foundational aspect of dyeing is critical. The ability of this compound to impart a stable and uniform color to cellulosic materials is a prerequisite for creating textiles that might later be endowed with other "smart" capabilities. acs.org The properties related to its application on textiles are outlined below.

Table 2: Dyeing Properties of this compound on Cellulosic Fibers

Property Description Significance in Textiles
Solubility Soluble in water, slightly soluble in alcohol. worlddyevariety.com Essential for preparing the dye bath for fabric immersion. nih.gov
Fiber Affinity Dyes cellulosic fibers directly. nih.gov Allows for a simpler dyeing process without mordants.
Color Produces a deep purple color. worlddyevariety.com Provides a vibrant and desirable shade for garments and textiles. nih.gov

| Fastness | Moderate light fastness and poor wash fastness are typical for direct dyes, though after-treatments can improve this. | A key consideration for the durability and longevity of the textile's color. |

Use of this compound as a Probe or Indicator in Chemical Systems

One of the most well-documented non-textile applications of this compound (as Basic Violet 3 or Crystal Violet) is in the field of forensic science as a chemical reagent for the development of latent fingerprints, particularly on adhesive surfaces. chemondis.comoup.comnordicbiosite.com This application leverages the dye's ability to act as a chemical probe, selectively binding to specific components of fingerprint residue.

The mechanism of action involves the dye staining the fatty constituents and lipids present in sebaceous sweat, which are often left behind in a fingerprint. oup.comnordicbiosite.com This interaction produces an intense purple-colored stain, making the previously invisible (latent) fingerprint visible. chemondis.comoup.com It is particularly effective on the adhesive side of tapes, labels, and protective films. chemondis.com

The process is valued for being simple and effective for developing prints on challenging surfaces where traditional powdering methods might fail. chemondis.com

Table 3: Application of this compound in Fingerprint Development

Application Area Target Substrate Mechanism of Action Result
Forensic Science Adhesive surfaces (tapes, labels) chemondis.com Stains fatty acids and lipids in fingerprint residue. oup.com Development of a visible, intense purple fingerprint. nordicbiosite.com

Development of this compound-Based Chemo/Biosensors for Environmental Parameters

Chemosensors and biosensors are analytical devices that can detect specific chemical or biological substances. theguardian.com They typically consist of a recognition element that interacts with the target analyte and a transducer that converts this interaction into a measurable signal. Dyes can sometimes be used as part of the recognition or signaling mechanism in these sensors. theguardian.com

Despite the known applications of other dyes in environmental sensing, a thorough review of scientific literature reveals a lack of specific research on the development and application of chemo/biosensors based on this compound for the detection of environmental parameters. While there are studies on using other violet dyes, such as Crystal Violet, in biosensors for detecting substances like arsenic, these findings are not directly applicable to this compound. nih.gov Therefore, at present, this appears to be an unexplored area of research for this particular compound.

Sustainability, Resource Management, and Circular Economy Perspectives on C.i. Direct Violet 3

Life Cycle Assessment (LCA) Methodologies for C.I. Direct Violet 3 Production and Use

A Life Cycle Assessment (LCA) is a methodology used to analyze a product's environmental impact throughout all stages of its life, from raw material acquisition to waste management. ictmumbai.edu.in For this compound, an LCA would evaluate the environmental burdens associated with its synthesis, application in dyeing processes, and end-of-life phase.

Environmental Impact Hotspots:

Raw Material Acquisition and Synthesis: The manufacturing of azo dyes like this compound involves multi-step chemical processes, including diazotization and coupling reactions. vulcanchem.com These processes often utilize significant energy and can involve hazardous precursor chemicals. The synthesis of this compound specifically involves the diazotization of 4-(4-Aminophenyl)benzenamine and its subsequent coupling with naphthol sulfonic acids. vulcanchem.com The production of these intermediates and the reaction conditions themselves are primary hotspots for environmental impact.

Dyeing Process: The application of direct dyes in textile manufacturing is a major contributor to environmental pollution. meghmaniglobal.comigem.org Key impacts during this stage include:

High Water Consumption: Dyeing processes are water-intensive, generating large volumes of wastewater. meghmaniglobal.comnih.gov

Wastewater Effluent: A significant portion of the dye may not fix to the fiber and is lost to the effluent, which can be as high as 50%. igem.org This results in highly colored wastewater with high Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), which can harm aquatic ecosystems by reducing light penetration and dissolved oxygen. ijrar.orgmdpi.com

End-of-Life: The disposal of textiles containing this compound and the management of sludge from wastewater treatment plants present further environmental challenges. frontiersin.org Azo dyes can break down into potentially harmful aromatic amines under certain conditions. ijrar.org

LCA studies help identify these hotspots, enabling manufacturers and users to focus on areas with the greatest potential for environmental improvement, such as optimizing reaction yields, reducing water and energy use in dyeing, and developing effective wastewater treatment solutions. gnest.org

Strategies for Dye House Effluent Treatment and Resource Recovery

The treatment of wastewater containing this compound is crucial for environmental protection. Due to the complex and stable nature of azo dyes, conventional biological treatment methods can be ineffective. iwaponline.com Therefore, a combination of physical, chemical, and biological methods is often required. mdpi.comresearchgate.net

Adsorption: This is a widely used physical method due to its simplicity and efficiency. rsc.org Various low-cost adsorbents have been studied for the removal of direct dyes.

Table 1: Comparison of Adsorbents for Dye Removal

Adsorbent TypeExample MaterialRemoval EfficiencyKey Considerations
Natural Biopolymers Chitosan (B1678972)High (e.g., 151.52 mg/g for a reactive dye) cellulosechemtechnol.roEffective due to its chemical structure; performance depends on source and form. cellulosechemtechnol.ro
Clays & Minerals Bentonite (B74815), Kaolinite (B1170537)High, can be enhanced by modification. academie-sciences.frAbundant and low-cost; regeneration is a key factor for sustainability. rsc.orgacademie-sciences.fr
Agricultural Waste Rice Bran CompositesUp to 98% for certain dyes. mdpi.comValorizes waste materials; can be engineered for reusability. mdpi.com
Industrial Byproducts Fly Ash67.4% to 97.2% for some basic dyes. umcs.plUtilizes waste from other industries; composition can be variable. umcs.pl
Activated Carbon Powdered Activated Carbon (PAC)HighVery effective but often limited by high cost and regeneration expenses. mdpi.comrsc.org

Adsorbent Regeneration: A critical aspect of a circular approach is the ability to regenerate and reuse spent adsorbents. This not only reduces the cost of treatment but also minimizes solid waste. rsc.org

Chemical Treatment: Acids can be used to desorb cationic dyes from adsorbents like cross-linked humic acid membranes. google.com

Advanced Oxidation Processes (AOPs): The photo-Fenton process, an AOP, has been successfully used to degrade dyes adsorbed onto bentonite clay, allowing the adsorbent to be reused. academie-sciences.fr Studies on kaolinite showed it could be regenerated for five cycles via AOP with only a slight reduction in efficiency. researchgate.net

Waste Valorization and Byproduct Utilization in this compound Related Industries

Waste valorization aims to convert waste streams into higher-value products, a core principle of the circular economy. In the context of the dye industry, this can be applied to both wastewater and solid waste.

Bioenergy from Wastewater: Up-flow Anaerobic Sludge Blanket (UASB) reactors can treat dye-containing wastewater while producing biogas, a source of renewable energy. mdpi.com Studies have reported biogas yields from 1.48 to 2.70 L per day and significant reductions in COD and color. rsc.orgmdpi.com Co-treating dye wastewater with other organic waste from the textile industry, such as cotton or starch waste, can enhance biogas productivity. mdpi.com

Enzymatic Conversion of Azo Dyes: Research has demonstrated that azo dyes can be enzymatically broken down and converted into valuable aromatic compounds. A two-step process using an azoreductase followed by a laccase enzyme can transform azo dyes into products like phenazines and phenoxazinones, which have potential applications. frontiersin.org

Valorization of Lignin (B12514952) Waste: Lignin, a byproduct of the paper and biorefinery industries, can be used to enhance the biological degradation of azo dyes by white-rot fungi. nih.gov This creates a synergistic relationship where waste from one industry becomes a valuable input for treating waste in another.

Q & A

Q. How can multivariate statistical analysis be applied to decipher interactions between this compound and textile substrates during dyeing?

  • Methodological Answer : Apply principal component analysis (PCA) to datasets including dye uptake %, wash-fastness, and substrate porosity. Partial least squares (PLS) regression can model nonlinear relationships. Experimental validation via controlled dyeing cycles (pH, temperature) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.